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Compound of Interest

Compound Name:
(R)-5-Oxotetrahydrofuran-2-

carboxylic acid

Cat. No.: B104505 Get Quote

An In-Depth Technical Guide to the Efficacy of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid
in Asymmetric Synthesis

Introduction: The Strategic Value of a Versatile
Chiral Building Block
In the landscape of modern drug discovery and fine chemical manufacturing, the demand for

enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of

a molecule can dictate its biological activity, with one enantiomer often being therapeutic while

the other may be inert or even harmful.[1] This reality drives the need for robust and versatile

chiral building blocks that can reliably introduce a desired stereocenter. (R)-5-
Oxotetrahydrofuran-2-carboxylic acid (CAS: 53558-93-3), a γ-lactone carboxylic acid, has

emerged as a highly valuable intermediate in asymmetric synthesis.[1][2] Its bifunctional nature

—a reactive carboxylic acid and a stable lactone ring—coupled with a defined (R)-stereocenter,

makes it a powerful precursor for a diverse range of complex chiral molecules, including

antiviral and antibacterial agents.[2] This guide provides a comparative analysis of its efficacy,

supported by experimental data and protocols, to inform its application in research and

development.
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Property Value Reference

CAS Number 53558-93-3 [2][3]

Molecular Formula C₅H₆O₄ [2]

Molecular Weight 130.10 g/mol [2]

Melting Point 69-74°C [2]

Appearance
White to light yellow crystalline

powder
[4]

Core Application: Asymmetric Synthesis of
Quaternary α-Aryl-γ-Lactones
One of the most powerful applications of chiral building blocks is in the synthesis of compounds

with quaternary stereocenters, which are notoriously difficult to construct. (R)-5-
Oxotetrahydrofuran-2-carboxylic acid itself is often the target of asymmetric synthesis,

which then serves as a starting point for more complex structures. A notable method involves

the asymmetric oxidation of achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones.

This transformation is typically achieved using a Sharpless-type asymmetric oxidation complex,

such as Ti(Oi-Pr)₄/diethyl tartrate/t-BuOOH.[5][6] The choice of the diethyl tartrate enantiomer

dictates the resulting stereochemistry of the product; (+)-diethyl tartrate yields the (R)-

enantiomer of the lactone acid.[5] This method provides direct access to 2-aryl-5-

oxotetrahydrofuran-2-carboxylic acids with high enantiomeric purity.

Workflow for Asymmetric Synthesis.
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Caption: Asymmetric oxidation workflow.
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The efficacy of this asymmetric oxidation is sensitive to the electronic properties of the

substituent on the aryl ring. Experimental data reveals a clear trend: electron-donating groups

in the para position tend to increase the reaction yield but decrease the enantioselectivity.[6][7]

Aryl Substituent (X) Yield (%)
Enantiomeric Excess (ee,
%)

H 36 86

4-CH₃ 42 84

4-i-Pr 42 82

4-OCH₃ 52 70

Data synthesized from multiple sources describing the asymmetric oxidation of 3-aryl-2-

hydroxycyclopent-2-en-1-ones.[5][6][7]

Causality Behind the Trend: The observed effect can be rationalized by considering the

mechanism of the oxidative rearrangement. Electron-donating groups stabilize the

carbocationic intermediate formed during the reaction, accelerating the overall rate and leading

to higher yields. However, this increased reactivity can reduce the energy difference between

the diastereomeric transition states controlled by the chiral catalyst, thus lowering the

enantioselectivity. This trade-off is a critical consideration for researchers when designing a

synthetic route.

Comparison with Alternative Chiral Building Blocks
The utility of (R)-5-Oxotetrahydrofuran-2-carboxylic acid is best understood in comparison to

other chiral synthons used for similar purposes.
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Chiral Building
Block

Key Advantages Key Limitations Typical Application

(R)-5-

Oxotetrahydrofuran-2-

carboxylic acid

Bifunctional (lactone +

acid) for orthogonal

chemistry; stable

crystalline solid.[2][4]

Can require multi-step

synthesis to access.

Synthesis of

quaternary lactones,

substituted

tetrahydrofurans,

nucleoside analogues.

[6][8]

(S)-γ-Valerolactone

(from Levulinic Acid)

Bio-based and readily

available from

biomass; high atom

economy.[9]

Monofunctional;

introduction of further

complexity requires

ring-opening.

Used as a green

solvent and precursor

for polymers and fuel

additives.[9]

Chiral Glycidol

Derivatives

Highly strained

epoxide ring allows for

versatile nucleophilic

opening with high

regioselectivity.

Can be volatile and

less thermally stable.

Synthesis of beta-

blockers, chiral diols,

and complex natural

products.

Pyroglutamic Acid

Readily available from

glutamic acid; rigid

bicyclic structure

offers high

stereocontrol.

Less versatile for

creating acyclic

stereocenters without

ring opening.

Synthesis of

conformationally

constrained peptides

and alkaloids.
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(R)-5-Oxotetrahydrofuran-
2-carboxylic acid

lactone
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re-lactonization
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Selective Reduction
(e.g., BH₃·Me₂S, DIBALH)

drug
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Caption: Synthetic utility of the target compound.

Experimental Protocol: Asymmetric Synthesis of
(R)-2-Phenyl-5-oxotetrahydrofuran-2-carboxylic Acid
This protocol is a representative example based on established literature methods.[5][6][7]

Self-Validation System: The protocol's trustworthiness is ensured by in-process controls. The

enantiomeric excess (ee) is the primary validation metric, determined by chiral HPLC analysis

of the final product. A successful reaction will yield the (R)-enantiomer as the major product

with an ee of ≥85%.

Materials:

3-Phenyl-2-hydroxycyclopent-2-en-1-one (1.0 equiv)

Titanium (IV) isopropoxide (Ti(Oi-Pr)₄) (2.0 equiv)

(+)-Diethyl L-tartrate ((+)-DET) (2.2 equiv)

tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane (2.0 equiv)
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Dichloromethane (DCM), anhydrous

Saturated aqueous NaHCO₃

1 M Hydrochloric acid (HCl)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Catalyst Formation: To a flame-dried, three-neck round-bottom flask under an inert

atmosphere (N₂ or Ar), add anhydrous DCM. Cool the flask to -20°C in a cryocooler.

Add Ti(Oi-Pr)₄ (2.0 equiv) via syringe, followed by the dropwise addition of (+)-DET (2.2

equiv). Stir the resulting pale-yellow solution for 15 minutes at -20°C to pre-form the chiral

complex.

Rationale: Pre-formation of the titanium-tartrate complex is crucial for achieving high

enantioselectivity. The tartrate acts as a chiral ligand, creating a chiral environment around

the titanium center.

Substrate Addition: Dissolve 3-phenyl-2-hydroxycyclopent-2-en-1-one (1.0 equiv) in

anhydrous DCM and add it dropwise to the catalyst solution at -20°C.

Initiation of Oxidation: Add t-BuOOH (2.0 equiv) dropwise to the reaction mixture. The rate of

addition should be controlled to maintain the internal temperature below -15°C.

Rationale:t-BuOOH is the terminal oxidant. Its slow addition prevents uncontrolled side

reactions and ensures the catalytic cycle proceeds efficiently.

Reaction Monitoring: Stir the reaction at -20°C for 24-48 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the

mixture to warm to room temperature and stir for 1 hour.
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Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

Combine the organic layers and wash with 1 M HCl, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to yield (R)-2-phenyl-5-oxotetrahydrofuran-2-

carboxylic acid as a solid.

Validation: Determine the enantiomeric excess (ee) of the purified product using chiral High-

Performance Liquid Chromatography (HPLC).

Conclusion
(R)-5-Oxotetrahydrofuran-2-carboxylic acid stands as a potent and reliable chiral building

block in the arsenal of the synthetic chemist. Its value is most pronounced in the construction of

sterically demanding quaternary stereocenters, particularly in aryl-substituted γ-lactones. While

its synthesis requires careful control of reaction conditions to maximize enantioselectivity, the

resulting chiral synthon offers a stable and versatile platform for further elaboration into

complex, high-value molecules like substituted tetrahydrofurans and pharmacologically active

agents.[1][8] When compared to other building blocks, its bifunctionality provides a distinct

advantage for strategic, multi-step syntheses. As the demand for enantiopure pharmaceuticals

continues to grow, the strategic application of synthons like (R)-5-Oxotetrahydrofuran-2-
carboxylic acid will remain a cornerstone of efficient and effective asymmetric synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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